

2-Methyl-1-octene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-octene

Cat. No.: B165369

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-1-octene

This document provides a comprehensive technical overview of **2-Methyl-1-octene**, including its molecular structure, physicochemical properties, spectroscopic data, chemical reactivity, and relevant experimental protocols. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Identity and Structure

2-Methyl-1-octene is an unsaturated hydrocarbon belonging to the alkene family.^[1] Its structure consists of an eight-carbon chain with a double bond at the first carbon position and a methyl group at the second position.^[2] This substitution pattern makes it a branched alpha-olefin. It is primarily utilized as an intermediate in organic synthesis and in the polymer industry for creating specialized copolymers and polyolefin blends.^[2]

The molecular formula for **2-Methyl-1-octene** is C_9H_{18} .^{[2][3][4][5]} Key identifiers for this compound are summarized in the table below.

Table 1: Compound Identifiers for **2-Methyl-1-octene**

Identifier	Value
IUPAC Name	2-methyloct-1-ene [3] [5]
CAS Number	4588-18-5 [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₈ [2] [3] [4] [5] [6]
Molecular Weight	126.24 g/mol [2] [4] [5]
InChI	InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 [3] [5] [6] [7]
InChIKey	FBEDQPGLIKZGIN-UHFFFAOYSA-N [3] [5] [6] [7]

| SMILES | CCCCCCC(=C)C[\[7\]](#)[\[8\]](#) |

Caption: 2D skeletal structure of **2-Methyl-1-octene**.

Physicochemical Properties

2-Methyl-1-octene is a colorless, flammable liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[\[2\]](#)[\[9\]](#) Its key physical and chemical properties are compiled from various sources and presented below.

Table 2: Physicochemical Data for **2-Methyl-1-octene**

Property	Value
Density	0.734 - 0.74 g/cm³ at 20°C [2] [8] [9]
Boiling Point	142.6 - 145 °C at 760 mmHg [2] [4] [8]
Melting Point	-78 to -77.68 °C [2] [4] [8]
Flash Point	26.9 - 32 °C [2] [4] [9]
Refractive Index	1.416 - 1.4186 [2] [4] [8]

| Vapor Pressure | 6.9 ± 0.1 mmHg at 25°C (Predicted)[\[9\]](#) |

Spectroscopic Profile

The structural identity and purity of **2-Methyl-1-octene** can be confirmed using standard spectroscopic techniques.

Table 3: Key Spectroscopic Data for **2-Methyl-1-octene**

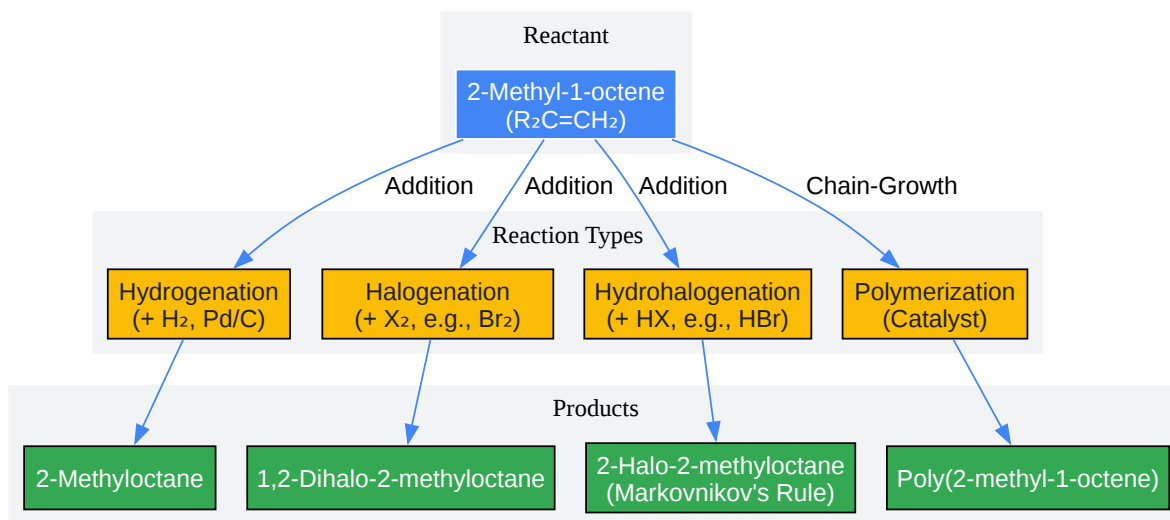
Technique	Feature	Assignment
¹ H NMR	δ 4.66 - 4.68 ppm (m, 2H)	=CH ₂ (vinylic protons)[7]
	δ 1.999 ppm (t, 2H)	-CH ₂ - (allylic protons on C3)[7]
	δ 1.707 ppm (s, 3H)	-CH ₃ (vinylic methyl group on C2)[7]
	δ 1.24 - 1.42 ppm (m, 8H)	-(CH ₂) ₄ - (alkyl chain)[7]
	δ 0.888 ppm (t, 3H)	-CH ₃ (terminal methyl group on C8)[7]
¹³ C NMR	~150 ppm	C2 (quaternary vinylic carbon)
	~110 ppm	C1 (vinylic =CH ₂)
	~30-40 ppm	C3 (allylic -CH ₂ -)
	~20-30 ppm	Alkyl chain carbons
	~22 ppm	Vinylic methyl carbon
	~14 ppm	Terminal methyl carbon
IR Spectroscopy	~3075 cm ⁻¹	=C-H stretch (vinylic)[10]
	~2960-2850 cm ⁻¹	C-H stretch (alkyl)[10]
	~1650 cm ⁻¹	C=C stretch[10]
	~890 cm ⁻¹	=CH ₂ out-of-plane bend[10]
Mass Spectrometry	m/z 126	M ⁺ (Molecular Ion)[6]
	m/z 111	[M - CH ₃] ⁺

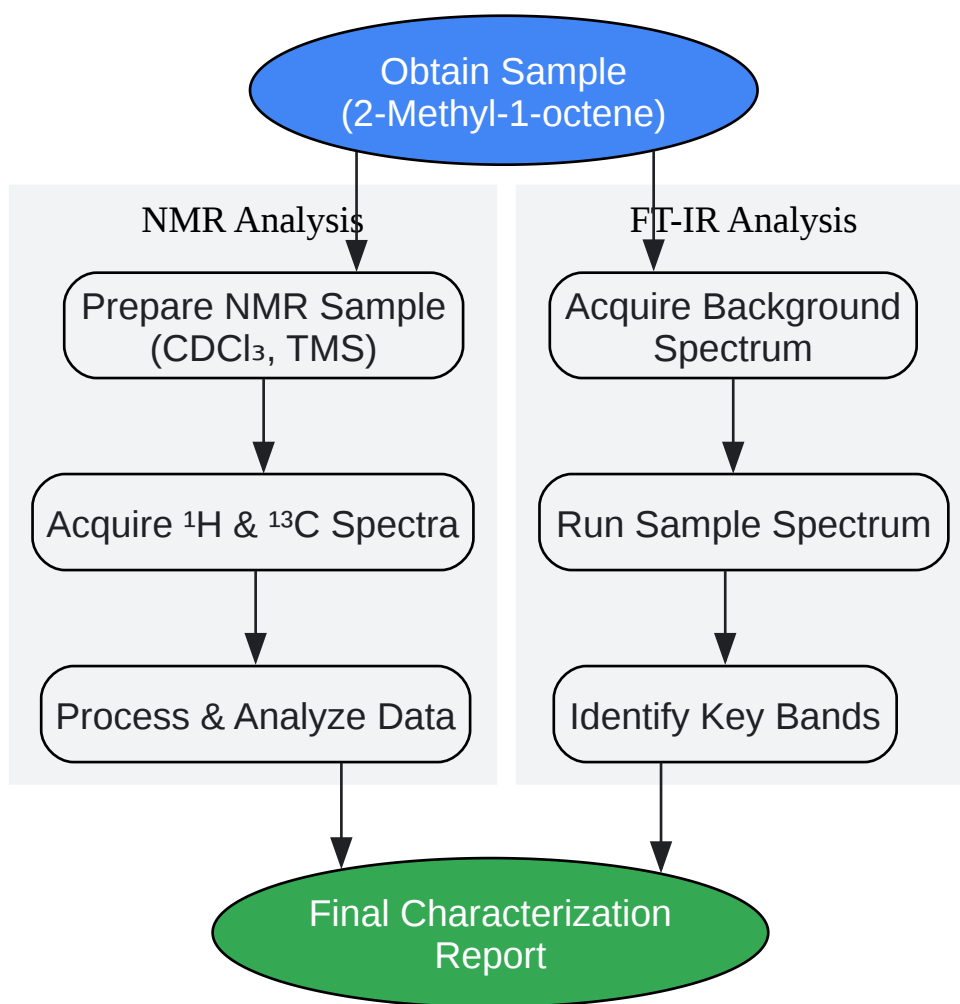
| | m/z 84, 70, 56, 42 | Characteristic alkene fragmentation |

Note: ^{13}C NMR values are estimated based on standard chemical shift ranges as explicit experimental data was not available in the cited sources.

Chemical Reactivity

As an unsaturated hydrocarbon, the primary site of reactivity for **2-Methyl-1-octene** is the carbon-carbon double bond. It readily undergoes addition reactions, where the π -bond is broken to form two new sigma bonds.^[1] This reactivity is fundamental to its use as a monomer in polymerization and as a precursor in organic synthesis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. 2-METHYLOCT-1-ENE [chembk.com]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]

- 5. 2-Methyl-1-octene | C₉H₁₈ | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Octene, 2-methyl- [webbook.nist.gov]
- 7. 2-METHYL-1-OCTENE(4588-18-5) IR Spectrum [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1-Octene, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [2-Methyl-1-octene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165369#2-methyl-1-octene-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com